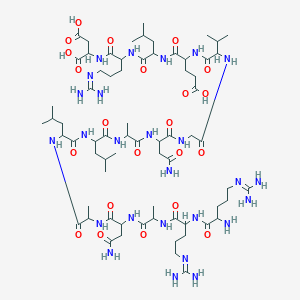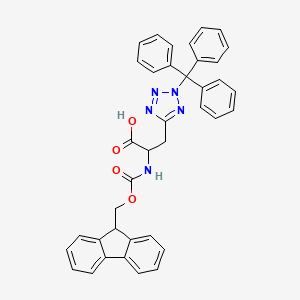
1-Chloro-4'-hydroxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the para position of one phenyl ring and a hydroxyl group at the para position of the other phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
1-Chloro-4’-hydroxybenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation reaction. In this method, methyl-phenoxide and parachlorobenzoyl chloride are used as raw materials, with chlorobenzene as a solvent. The reaction is carried out under low-temperature conditions (35-45°C) to produce 4-chloro-4’-methoxybenzophenone. This intermediate is then heated to remove the methyl group, yielding 1-chloro-4’-hydroxybenzophenone .
Another method involves the reaction of phenol with p-chlorobenzotrichloride and p-chlorobenzoyl chloride in the presence of catalysts such as hydrofluoric acid, polyphosphoric acid, or anhydrous aluminum chloride . These catalysts facilitate the acylation reaction, leading to the formation of the desired product.
Análisis De Reacciones Químicas
1-Chloro-4’-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate (KMnO4) can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-4’-hydroxybenzophenone has several scientific research applications:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: It is used in the production of polymers, dyes, and UV-absorbing agents for sunscreens and cosmetics.
Mecanismo De Acción
The mechanism of action of 1-chloro-4’-hydroxybenzophenone depends on its specific application. In the case of its use as a precursor for fenofibrate, the compound undergoes metabolic activation to produce fenofibric acid, which activates peroxisome proliferator-activated receptors (PPARs). These receptors regulate the expression of genes involved in lipid metabolism, leading to reduced levels of triglycerides and cholesterol in the blood .
Propiedades
Fórmula molecular |
C13H11ClO2 |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
(1-chlorocyclohexa-2,4-dien-1-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H11ClO2/c14-13(8-2-1-3-9-13)12(16)10-4-6-11(15)7-5-10/h1-8,15H,9H2 |
Clave InChI |
PHGLXIKYAJRSCW-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC1(C(=O)C2=CC=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



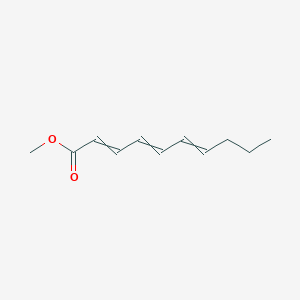
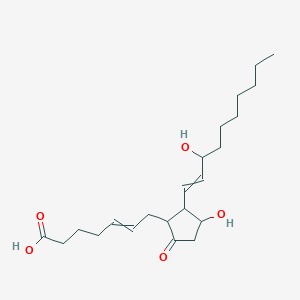
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B13394998.png)
![(2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395006.png)
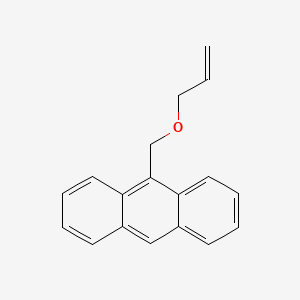
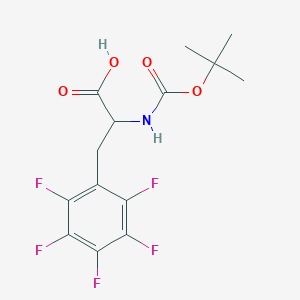
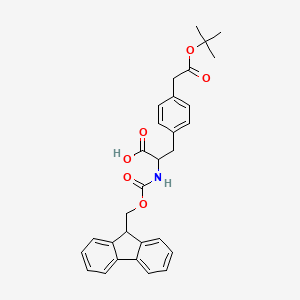
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13395033.png)
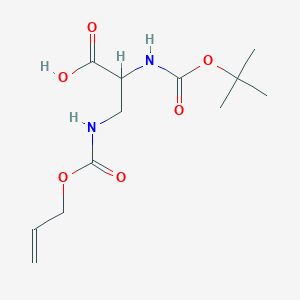

![[4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-1-bicyclo[2.2.2]octanyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone;4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-N-[4-(hydroxymethyl)oxan-4-yl]bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-N-(3-oxabicyclo[3.1.0]hexan-6-yl)bicyclo[2.2.2]octane-1-carboxamide;[4-[4-[2-(fluoromethylidene)butoxy]phenyl]-1-bicyclo[2.2.2]octanyl]-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-[1-(hydroxymethyl)cyclopropyl]bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-methyloxan-3-yl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-morpholin-4-yl-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-oxabicyclo[3.1.0]hexan-6-yl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(4-phenyloxan-4-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13395056.png)
